Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a methanesulfonyloxy group attached to a pyrrolidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolidine derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features allow it to interact with enzymes and receptors, making it a useful tool in biochemical studies .
Medicine: In medicine, tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methanesulfonyloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
- tert-butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
- tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct reactivity and biological activity. The methanesulfonyloxy group also contributes to its unique chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-fluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO5S/c1-11(2,3)18-10(14)13-6-8(12)5-9(13)7-17-19(4,15)16/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCNXSGPDYORFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COS(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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